molecular formula C17H15ClF3NO4 B1314531 Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate CAS No. 69806-42-4

Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate

Cat. No. B1314531
CAS RN: 69806-42-4
M. Wt: 389.8 g/mol
InChI Key: XCLXGCQTGNGHJQ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate is a chemical compound with the molecular formula C17H15ClF3NO4 . It is also known by other names such as haloxyfop-ethyl .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a trifluoromethyl group attached, an oxyphenoxy group, and a propanoate group . The exact structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 389.75400 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the current literature .

Scientific Research Applications

Environmental Impact and Remediation

Research on similar phenoxy herbicides, like 2,4-D, has shown their sorption behavior in soils and the role of soil parameters such as pH, organic carbon content, and iron oxides in their sorption mechanisms. These findings suggest that compounds like Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate could have similar environmental interactions, impacting their mobility, persistence, and bioavailability in soil and aquatic systems. Understanding these interactions is crucial for assessing environmental risks and developing remediation strategies (Werner, Garratt, & Pigott, 2012).

Biodegradation and Fate in Ecosystems

The biodegradation and fate of structurally related compounds, such as ethyl tert-butyl ether (ETBE), in soil and groundwater have been extensively studied. Microorganisms capable of degrading such compounds aerobically and the pathways involved, including initial hydroxylation and subsequent intermediate formations, have been identified. These insights can be applied to understand how Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate might behave in similar environmental contexts, aiding in the assessment of its persistence and potential impact on ecosystems (Thornton et al., 2020).

Toxicology and Human Health

Investigations into the toxicological profiles of various organic compounds, including the effects of exposure on human health, are critical. For example, studies on diethylhexylphthalate (DEHP) have highlighted its role as an environmental contaminant with potential adverse effects on human health. By analogy, research on Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate could explore its toxicological impact, focusing on its interaction with biological systems and potential endocrine-disrupting activities (Wams, 1987).

properties

IUPAC Name

ethyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NO4/c1-3-24-16(23)10(2)25-12-4-6-13(7-5-12)26-15-14(18)8-11(9-22-15)17(19,20)21/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLXGCQTGNGHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548984
Record name Ethyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate

CAS RN

69806-42-4
Record name Ethyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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